REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[C:7]=2[O:6][CH:5]=1)[CH:2]=[CH2:3].CSC.B.[OH-:19].[Na+].OO.[Cl-].[NH4+]>O1CCCC1.C(O)C>[OH:19][CH2:3][CH2:2][CH2:1][C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[C:7]=2[O:6][CH:5]=1 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=COC2=C1C=CC=C2OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
After stirring the reaction solution at room temperature for another 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
the resultant was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the sodium sulfate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (solvent: cyclohexane/ethyl acetate=3/1-2/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCC1=COC2=C1C=CC=C2OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |